molecular formula C10H20N2O4 B14491739 3-(2,2-Dimethoxyethyl)-4-(dimethoxymethyl)-4,5-dihydro-3H-pyrazole CAS No. 63170-10-5

3-(2,2-Dimethoxyethyl)-4-(dimethoxymethyl)-4,5-dihydro-3H-pyrazole

Katalognummer: B14491739
CAS-Nummer: 63170-10-5
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: WJPHJLDTYOUTID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,2-Dimethoxyethyl)-4-(dimethoxymethyl)-4,5-dihydro-3H-pyrazole is a chemical compound with a unique structure that includes both dimethoxyethyl and dimethoxymethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethoxyethyl)-4-(dimethoxymethyl)-4,5-dihydro-3H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2-Dimethoxyethyl)-4-(dimethoxymethyl)-4,5-dihydro-3H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-(2,2-Dimethoxyethyl)-4-(dimethoxymethyl)-4,5-dihydro-3H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2,2-Dimethoxyethyl)-4-(dimethoxymethyl)-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(2,2-Dimethoxyethyl)-4-(dimethoxymethyl)-4,5-dihydro-3H-pyrazole include other pyrazole derivatives with different substituents. Examples include:

  • 3-(2,2-Dimethoxyethyl)-4,5-dihydro-3H-pyrazole
  • 4-(Dimethoxymethyl)-4,5-dihydro-3H-pyrazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

63170-10-5

Molekularformel

C10H20N2O4

Molekulargewicht

232.28 g/mol

IUPAC-Name

3-(2,2-dimethoxyethyl)-4-(dimethoxymethyl)-4,5-dihydro-3H-pyrazole

InChI

InChI=1S/C10H20N2O4/c1-13-9(14-2)5-8-7(6-11-12-8)10(15-3)16-4/h7-10H,5-6H2,1-4H3

InChI-Schlüssel

WJPHJLDTYOUTID-UHFFFAOYSA-N

Kanonische SMILES

COC(CC1C(CN=N1)C(OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.